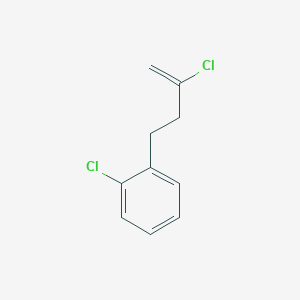
2-Chloro-4-(2-chlorophenyl)-1-butene
Vue d'ensemble
Description
This would typically involve providing the IUPAC name of the compound, its molecular formula, and its structure. The compound’s role or use in industry or research would also be described.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions that the compound is used in as a reactant, as well as reactions that it undergoes when it is the product.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Electrochemical Preparation and Reactions
3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a compound closely related to 2-Chloro-4-(2-chlorophenyl)-1-butene, has been studied for its preparation via electrooxidative double ene-type chlorination and for various electrochemical reactions. This process involves using a two-layer solvent system and acids like HCl, H2SO4, and H3PO4, demonstrating the compound's versatility in electrochemical applications (Uneyama et al., 1983).
Reactivity and Arylation
The reactivity of similar chlorophenyl compounds in photochemical processes has been explored, showing potential for use in organic syntheses, particularly in reactions with pi nucleophiles and in the formation of arylated products (Protti et al., 2004).
Synthesis of Heterocyclic Compounds
In the synthesis of heterocyclic compounds, derivatives of 4-phenyl-3-butene-2-one and 4-(4-chlorophenyl)-3-butene-2-one have been utilized, demonstrating the utility of chlorophenyl butenes in the formation of complex organic structures (Abdullah, 2009).
Detoxication Pathways
Research has investigated detoxication pathways involving chloroprene, a compound similar to 2-Chloro-4-(2-chlorophenyl)-1-butene, focusing on the role of glutathione and epoxide hydrolase in metabolizing chlorinated aldehydes and ketones. This highlights potential biomedical research implications (Munter et al., 2003).
Applications in Catalysis
Studies have examined the role of similar chlorophenyl compounds in catalytic processes, such as the hydrogenation of alkadienes and the application in membrane reactors for metathesis reactions. This suggests potential industrial applications in chemical manufacturing and processing (Grant et al., 1978), (Graaf et al., 1999).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its hazards to human health and the environment, and the precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of the potential future uses of the compound, based on its properties and reactivity. This could include potential applications in industry, medicine, or research.
I hope this general outline is helpful. If you have a specific compound or topic in mind, feel free to ask! I’m here to help.
Propriétés
IUPAC Name |
1-chloro-2-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJFUOLQVVPDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641106 | |
| Record name | 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chlorophenyl)-1-butene | |
CAS RN |
731772-00-2 | |
| Record name | 1-Chloro-2-(3-chloro-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



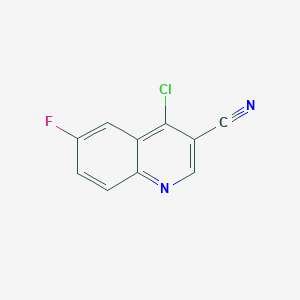
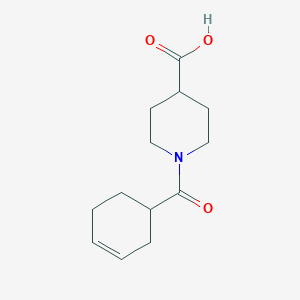
![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)
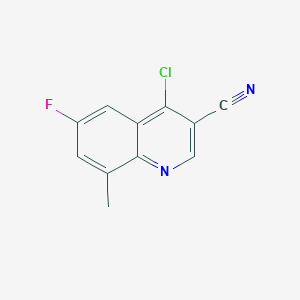
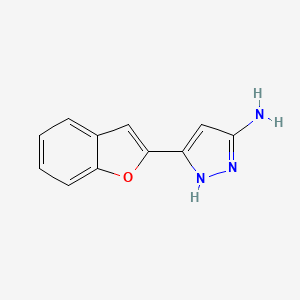
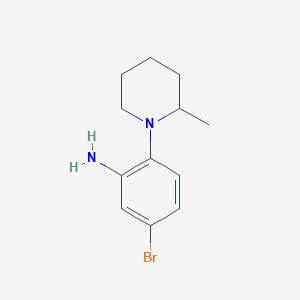


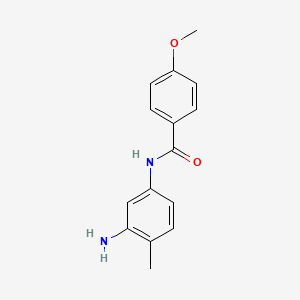
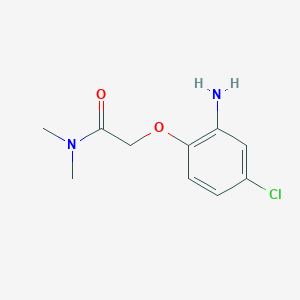

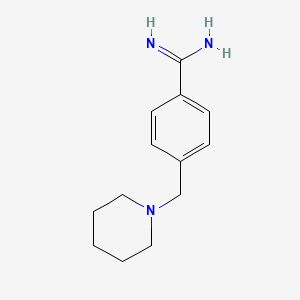
![4-[4-(2,2,2-Trifluoroethoxy)-phenyl]-butan-2-one](/img/structure/B1368495.png)
![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)